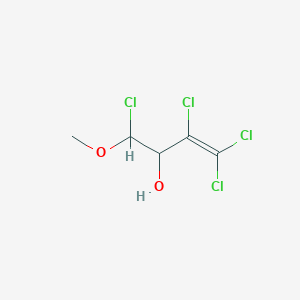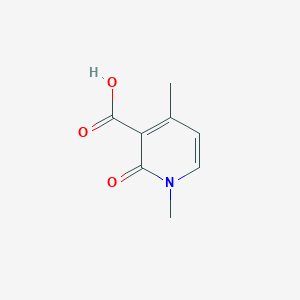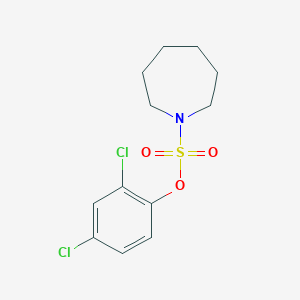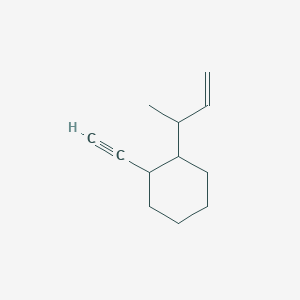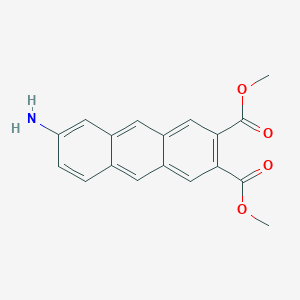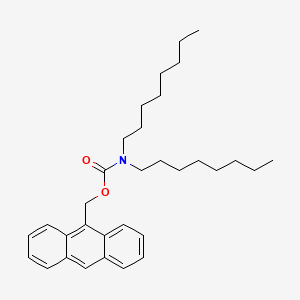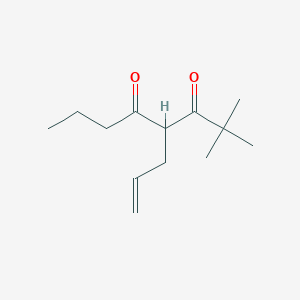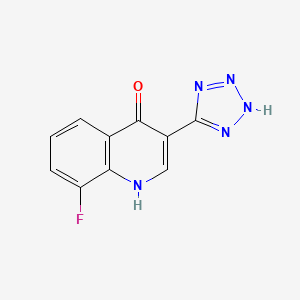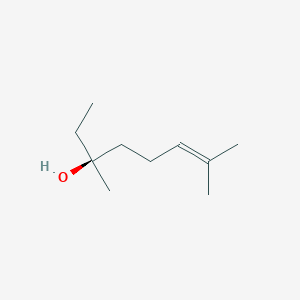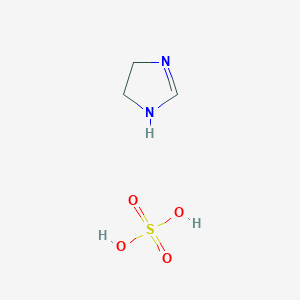
4,5-dihydro-1H-imidazole;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1H-imidazole;sulfuric acid is a compound that combines the heterocyclic structure of 4,5-dihydro-1H-imidazole with sulfuric acid. Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. The addition of sulfuric acid introduces sulfonic acid functionality, which can significantly alter the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-imidazole derivatives typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines in the presence of catalysts. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, utilizing nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of key intermediates followed by cyclization reactions. The use of acidic ionic liquids as catalysts has been explored to achieve high yields under optimal reaction conditions and ultrasound irradiation .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-imidazole;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyldioxirane, reducing agents such as hydrogen gas, and various catalysts like nickel and copper. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
Major products formed from these reactions include disubstituted imidazoles, imidazolones, and other functionalized derivatives that can be further utilized in various applications .
Scientific Research Applications
4,5-Dihydro-1H-imidazole;sulfuric acid and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as catalysts in various chemical reactions.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-imidazole;sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, imidazole derivatives can inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A parent compound with a similar structure but without the sulfonic acid functionality.
2-Benzyl-4,5-dihydro-1H-imidazole: A derivative with a benzyl group attached to the imidazole ring.
4,5-Dihydro-1H-imidazol-5-ones: Compounds with a similar core structure but different functional groups.
Uniqueness
This functional group can significantly alter the compound’s solubility, acidity, and ability to participate in specific chemical reactions, making it distinct from other imidazole derivatives .
Properties
CAS No. |
61488-94-6 |
|---|---|
Molecular Formula |
C3H8N2O4S |
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4,5-dihydro-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C3H6N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h3H,1-2H2,(H,4,5);(H2,1,2,3,4) |
InChI Key |
IFCOMSZHIDTXOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CN1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Acryloyloxy)ethoxy]ethyl undecanoate](/img/structure/B14567961.png)
